Home > Products > Screening Compounds P51407 > N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE -

N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE

Catalog Number: EVT-4872489
CAS Number:
Molecular Formula: C24H31N3O2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2-(1H)quinolinone (Aripiprazole) []

  • Compound Description: Aripiprazole is an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. []

2. 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl (4-N-oxo)]butoxy]-3,4-dihydro-2(1H)quinolinone (Aripiprazole-4-N-oxide) []

  • Compound Description: Aripiprazole-4-N-oxide is an N-oxide derivative of Aripiprazole, a medication used to treat certain mental/mood disorders. []
  • Relevance: Similar to Aripiprazole, Aripiprazole-4-N-oxide also exhibits structural similarity to N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide. Both compounds possess a piperazine ring with a substituted phenyl group at the 4-position. Although Aripiprazole-4-N-oxide retains the 2,3-dichlorophenyl substituent on the piperazine and the quinolinone moiety connected through a butoxy linker, the presence of the N-oxide functionality differentiates it. Nevertheless, the shared piperazine core and substituted phenyl ring demonstrate a structural relationship with the target compound. []

3. 7-(4-Hydroxybutoxy)-3,4-dihydro-2-(1H)-quinolinone []

  • Compound Description: This compound is a key metabolite of Aripiprazole, arising from the metabolic pathway of hydroxylation. []
  • Relevance: While lacking the piperazine ring present in N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, this Aripiprazole metabolite retains the core structure of 7-(4-hydroxybutoxy)-3,4-dihydro-2-(1H)-quinolinone. This shared structural motif suggests a potential connection in terms of their chemical synthesis or metabolic pathways. Further research might be needed to ascertain if this compound holds significance concerning the target compound's activity or metabolism. []

4. 7-[4-[4-(2,3-Dichlorophenyl)-l-piperazinyl]butoxy]-3,4-dehydro-2-(lH)quinolinone (Dehydro Aripiprazole) []

  • Compound Description: Dehydro Aripiprazole represents a major active metabolite of Aripiprazole, generated through the dehydrogenation metabolic pathway. []
  • Relevance: Sharing a structural resemblance with both Aripiprazole and the target compound, Dehydro Aripiprazole possesses the characteristic piperazine ring substituted with a 2,3-dichlorophenyl group at the 4-position. Despite the difference in the phenyl ring substituent compared to the 2,3-dimethylphenyl group in the target compound, the common presence of the piperazine scaffold and the quinolinone moiety linked via a butoxy chain highlights their structural similarities. This suggests a possible link in their chemical synthesis or metabolic pathways. []

5. Diverse Dihydroindenamide Derivatives []

  • Compound Description: The research paper describes a series of dihydroindenamide compounds designed as protein kinase inhibitors, specifically targeting Abl, c-Kit, and PDGFR. These compounds exhibit potent inhibitory activity against these kinases, making them potential candidates for treating diseases like leukemia and other cancers. []
  • Relevance: These dihydroindenamide derivatives, while possessing a distinct core structure compared to N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, frequently incorporate a piperazine ring as a key structural element within their chemical framework. This shared use of the piperazine moiety suggests that this specific chemical group might play a significant role in interacting with biological targets. The specific functionalities and their spatial arrangements on the piperazine ring can be further investigated to understand their influence on the activity and selectivity profiles of both the target compound and the dihydroindenamide derivatives. []

6. Various Benzamide Derivatives []

  • Compound Description: The patent describes a series of benzamide derivatives developed as inhibitors of ABL1, ABL2, and BCR-ABL1 tyrosine kinases. These compounds exhibit varying degrees of inhibitory activity against these kinases and may be potential therapeutic agents for treating cancers like chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). []
  • Relevance: Although structurally distinct from N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, these benzamide derivatives frequently incorporate substituted piperazine rings as part of their structure. This recurring use of piperazine, despite the different core structures, suggests that this group may be a privileged scaffold in medicinal chemistry for interacting with specific binding pockets in target proteins. This common feature may indicate shared structure-activity relationships, particularly regarding interactions with kinase targets. Further investigation into the specific substitutions and their impact on activity could provide valuable insights into designing more potent and selective kinase inhibitors. []

7. Cholecystokinin receptor-2 (CCK2R) antagonists []

  • Compound Description: The paper investigates the pharmacological properties of six CCK2R antagonists, including partial agonists, neutral antagonists, and inverse agonists. []
  • Relevance: Although structurally diverse from N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, some CCK2R antagonists utilize substituted piperazine moieties within their structures. This suggests that the piperazine group may be a common pharmacophore for interacting with G protein-coupled receptors (GPCRs) like CCK2R. Understanding how piperazine substitutions influence the functional activity (agonist, antagonist, inverse agonist) of these compounds could offer insights into the target compound's potential interactions with GPCRs. []

8. Tetrahydro-naphthalene-1-carboxylic acid derivatives []

  • Compound Description: The patent discloses a series of tetrahydro-naphthalene-1-carboxylic acid derivatives as inhibitors of microsomal triglyceride transfer protein (MTP). These compounds demonstrate varying inhibitory potencies against MTP and could be potential therapeutic agents for treating dyslipidemia and related cardiovascular diseases. []
  • Relevance: While structurally diverse from N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, these MTP inhibitors often incorporate substituted piperazine rings within their chemical framework. This suggests that the piperazine moiety might be a versatile scaffold in drug design, capable of interacting with diverse biological targets. Further exploration of the structure-activity relationships of these compounds, focusing on the piperazine substitutions, could help understand their interaction with MTP and potentially guide the design of new inhibitors. []

Properties

Product Name

N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE

IUPAC Name

N-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]pentanamide

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H31N3O2/c1-4-5-9-23(28)25-21-12-10-20(11-13-21)24(29)27-16-14-26(15-17-27)22-8-6-7-18(2)19(22)3/h6-8,10-13H,4-5,9,14-17H2,1-3H3,(H,25,28)

InChI Key

YQLPXQWCXDVGCJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.